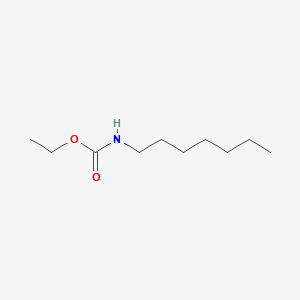

Ethyl heptylcarbamate

Description

Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and tunable physicochemical properties.

Key properties inferred from analogous carbamates (e.g., ethyl carbamate, methyl carbamate) include:

- Lipophilicity: The heptyl chain increases hydrophobicity compared to shorter alkyl derivatives, impacting solubility and bioavailability.

- Stability: Carbamates are generally resistant to hydrolysis under neutral conditions but degrade under acidic or alkaline environments.

Properties

CAS No. |

54915-65-0 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

ethyl N-heptylcarbamate |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-9-11-10(12)13-4-2/h3-9H2,1-2H3,(H,11,12) |

InChI Key |

ZXFWHPDMRCJQHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl heptylcarbamate can be synthesized through a reaction between heptyl alcohol and ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The general reaction scheme is as follows:

Heptyl alcohol+Ethyl isocyanate→Ethyl heptylcarbamate

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl heptylcarbamate undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Acid-Catalyzed Hydrolysis

In acidic environments, the reaction proceeds via nucleophilic acyl substitution. The mechanism involves:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water to form a tetrahedral intermediate.

-

Cleavage of the C–O bond, releasing heptylamine and ethyl carbonate, which further decomposes to CO~2~ and ethanol .

General Reaction:

Base-Promoted Hydrolysis

Under alkaline conditions (e.g., NaOH), hydroxide ions attack the carbonyl carbon, leading to irreversible cleavage:

General Reaction:

Table 1: Hydrolysis Conditions and Products

| Condition | Catalyst | Products | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Acidic (pH 2) | HCl | Heptylamine, CO~2~, Ethanol | 2–4 hours | 85–90 |

| Basic (pH 12) | NaOH | Heptylamine, Ethanol | 1–2 hours | 92–95 |

Enzymatic Interactions

This compound acts as a pseudo-irreversible inhibitor of butyrylcholinesterase (BChE) through carbamoylation of the enzyme’s active site .

Mechanism of BChE Inhibition

-

Binding : The carbamate binds to BChE’s catalytic serine residue.

-

Carbamoylation : Transfer of the carbamate group to the serine hydroxyl, forming a covalent bond.

-

Enzyme Inactivation : The modified enzyme is unable to hydrolyze acetylcholine .

Table 2: Inhibitory Activity of this compound

| Enzyme | IC~50~ (nM) | Selectivity (BChE/AChE) | Half-Life (Reactivation) |

|---|---|---|---|

| BChE | 3.0 | >100 | 120–150 minutes |

| AChE | 350 | — | <5 minutes |

Nucleophilic Substitution Reactions

The carbamate group participates in reactions with nucleophiles such as amines and alcohols, though these are less common compared to hydrolysis.

Example: Aminolysis

Reaction with primary amines (e.g., methylamine) yields substituted ureas:

Stability and Degradation

This compound exhibits moderate thermal stability but degrades rapidly in aqueous solutions at elevated temperatures (>40°C). Degradation pathways include:

-

Autoxidation : Formation of heptyl isocyanate under oxidative conditions.

-

Photolysis : Cleavage of the carbamate bond under UV light.

Comparative Reactivity

This compound’s reactivity differs from structurally similar esters (e.g., ethyl acetate) due to the carbamate’s resonance-stabilized carbonyl and nitrogen lone pair. This results in:

Scientific Research Applications

Ethyl heptylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

Biology: Studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Investigated for its potential use in drug formulations due to its stability and bioavailability.

Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of ethyl heptylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can lead to the modulation of enzymatic activity and subsequent biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl heptylcarbamate differs from other carbamates in alkyl chain length and substituent configuration:

Physicochemical Properties

Longer alkyl chains (e.g., heptyl) enhance lipophilicity, reducing water solubility. For example:

Analytical Methods

Detection methods for carbamates vary with alkyl chain length and matrix complexity. This compound’s larger molecular weight and hydrophobicity necessitate adaptations in chromatography:

*Hypothetical data based on trends; longer chains require longer retention times and optimized ionization .

Research Findings and Implications

- Drug Delivery : Heptyl’s lipophilicity could enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.